1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate
Description
The compound “1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate” is a complex organometallic compound. It consists of a ruthenium(2+) ion coordinated with various organic ligands, including 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine and [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane. The chloride and tetrafluoroborate ions serve as counterions to balance the charge of the complex.
Properties
Molecular Formula |
C63H58BClF4N2O2P2Ru |
|---|---|
Molecular Weight |
1160.4 g/mol |
IUPAC Name |
1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate |
InChI |
InChI=1S/C44H32P2.C19H26N2O2.BF4.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;2-1(3,4)5;;/h1-32H;5-13,18H,20-21H2,1-4H3;;1H;/q;;-1;;+2/p-1 |
InChI Key |
VSIXHVJGZGXINL-UHFFFAOYSA-M |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium(2+) with the organic ligands under controlled conditions. The reaction may proceed as follows:
Complex Formation: The ligands are then reacted with a ruthenium(2+) precursor, such as ruthenium(III) chloride, in the presence of a reducing agent to form the desired complex.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation-Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state between +2 and +3.
Ligand Substitution: The ligands coordinated to the ruthenium center can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can oxidize the ruthenium center.
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce the ruthenium center.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ruthenium(III) complex, while ligand substitution can result in a new ruthenium(II) complex with different ligands .
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Material Science: It is used in the development of advanced materials, such as conductive polymers and coordination polymers.
Analytical Chemistry: The compound is employed in analytical techniques, such as electrochemical sensors and spectroscopic probes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form coordination bonds with various biomolecules, such as DNA and proteins, leading to alterations in their structure and function . The phosphane ligands enhance the stability and reactivity of the complex, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound shares structural similarities with the ligands in the complex but lacks the ruthenium center.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: Another compound with a similar aromatic framework but different functional groups and metal center.
Uniqueness
The uniqueness of the compound lies in its combination of ligands and the ruthenium center, which imparts distinct chemical and biological properties. The presence of both phosphane and diamine ligands enhances its stability and reactivity, making it a versatile compound for various applications .
Biological Activity
The compound 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine is a significant molecule in the field of medicinal chemistry, particularly due to its incorporation into various ruthenium complexes that exhibit notable biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of 1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine involves multi-step organic reactions, often utilizing starting materials like 4-methoxybenzaldehyde and appropriate amines. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
Ruthenium complexes incorporating this diamine have shown promising results in various biological assays. Notably, they have been investigated for their anticancer properties against different cancer cell lines.
Key Findings
-
Cytotoxicity : Studies have demonstrated that ruthenium complexes containing the diamine exhibit significant cytotoxicity against various cancer cell lines, including:
- Triple Negative Breast Cancer (TNBC) : IC50 values around 0.39 μM were reported for MDA-MB-231 cells, indicating potent anticancer activity independent of estrogen receptor status .
- Hormone Receptor Positive Breast Cancer : Effective against MCF7 and T47D cell lines with IC50 values of 0.50 μM and 0.32 μM respectively .
-
Mechanisms of Action :
- DNA Interaction : Ruthenium complexes can interact with DNA, leading to disruption of cellular replication processes.
- Cell Cycle Disturbance : These compounds may induce cell cycle arrest at various phases, particularly G2/M phase .
- Mitochondrial Targeting : Accumulation in mitochondria has been observed, suggesting a potential pathway for inducing apoptosis in cancer cells .
Research Case Studies
Several studies highlight the effectiveness of ruthenium complexes derived from this diamine:
Study 1: In Vitro Assessment
In a study assessing the cytotoxic effects of a specific ruthenium complex containing the diamine:
- Cell Lines Tested : MCF7 (ER+), MDA-MB-231 (TNBC), H295R (adrenocortical carcinoma).
- Results : Significant cytotoxicity was observed across all tested lines with minimal toxicity to non-cancerous cells (MCF12A) at concentrations up to 20 μM .
Study 2: In Vivo Efficacy
Another investigation involved the use of a ruthenium complex in a mouse model with TNBC:
- Findings : The complex not only suppressed tumor growth but also improved survival rates post-surgery compared to untreated controls. Behavioral assessments indicated no adverse effects on the mice's health during treatment .
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Ruthenium Complex 1 | MCF7 (ER+) | 0.50 | DNA interaction, apoptosis |
| Ruthenium Complex 2 | MDA-MB-231 (TNBC) | 0.39 | Mitochondrial targeting |
| Ruthenium Complex 3 | T47D (ER+) | 0.32 | Cell cycle disturbance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
